2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 339099-01-3
VCID: VC6719026
InChI: InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F
Molecular Formula: C13H10FNO2S
Molecular Weight: 263.29

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide

CAS No.: 339099-01-3

Cat. No.: VC6719026

Molecular Formula: C13H10FNO2S

Molecular Weight: 263.29

* For research use only. Not for human or veterinary use.

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide - 339099-01-3

Specification

CAS No. 339099-01-3
Molecular Formula C13H10FNO2S
Molecular Weight 263.29
IUPAC Name 2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetamide
Standard InChI InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
Standard InChI Key ZURDCXIHCGLSFE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F

Introduction

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorobenzoyl group attached to a thiophene ring and an acetamide functional group. Its molecular formula is C13H10FNO2S, and it is identified by the CAS number 339099-01-3 . This compound has garnered attention in various fields, including medicinal chemistry and materials science.

Chemical Reactivity

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide can undergo various chemical reactions, including hydrolysis and substitution reactions, due to its reactive functional groups. Common reagents used in these reactions include bases and acids.

Synthesis

The synthesis of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-thiophenemethanamine. This process requires the presence of a base, such as triethylamine, to facilitate the reaction and neutralize by-products.

Medicinal Chemistry

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide has been studied for its potential biological activities, including anti-cancer properties. It may interact with enzymes involved in cancer cell proliferation, suggesting its potential as an inhibitor.

Materials Science

The unique structure of this compound makes it of interest in materials science, particularly in the development of new materials with specific optical or electrical properties.

Availability and Safety

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is available from various chemical suppliers, including Sigma-Aldrich and EvitaChem . Safety information and handling guidelines are provided by these suppliers to ensure safe handling and use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator